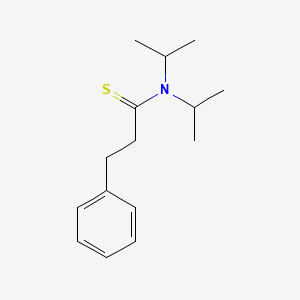
3-Phenyl-N,N-di(propan-2-yl)propanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-N,N-di(propan-2-yl)propanethioamide is an organic compound with a complex structure that includes a phenyl group, two isopropyl groups, and a thioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N,N-di(propan-2-yl)propanethioamide typically involves the reaction of hydrocinnamic acid with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-N,N-di(propan-2-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-N,N-di(propan-2-yl)propanethioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Phenyl-N,N-di(propan-2-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
N,N-Diisopropylethylamine: Shares the diisopropylamine structure but lacks the thioamide group.
Uniqueness
3-Phenyl-N,N-di(propan-2-yl)propanethioamide is unique due to its combination of a phenyl group, two isopropyl groups, and a thioamide functional group.
Eigenschaften
CAS-Nummer |
62785-83-5 |
|---|---|
Molekularformel |
C15H23NS |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
3-phenyl-N,N-di(propan-2-yl)propanethioamide |
InChI |
InChI=1S/C15H23NS/c1-12(2)16(13(3)4)15(17)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI-Schlüssel |
JKQFMXVOYCUZEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=S)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



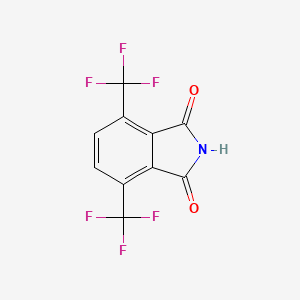
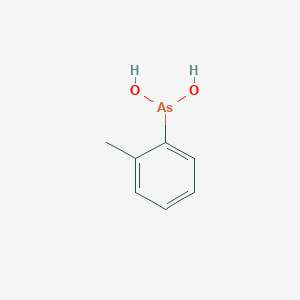

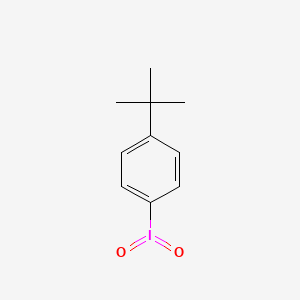
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)



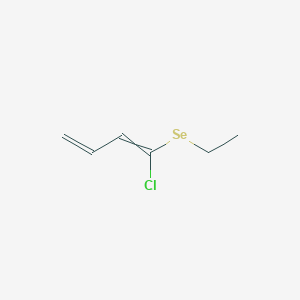

![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)
